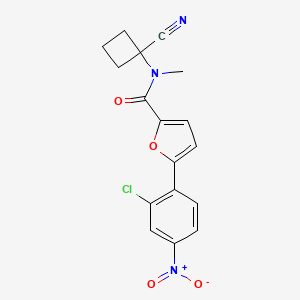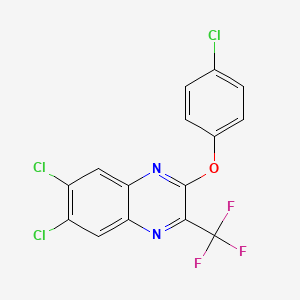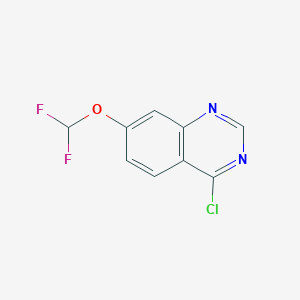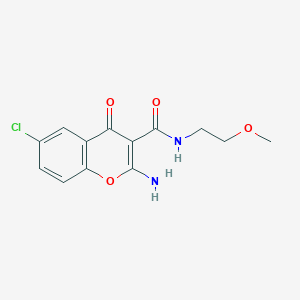
5-(2-chloro-4-nitrophenyl)-N-(1-cyanocyclobutyl)-N-methylfuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-chloro-4-nitrophenyl)-N-(1-cyanocyclobutyl)-N-methylfuran-2-carboxamide, also known as CCNB1, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CCNB1 belongs to the class of furan carboxamides and has shown promising results in various studies.
作用机制
5-(2-chloro-4-nitrophenyl)-N-(1-cyanocyclobutyl)-N-methylfuran-2-carboxamide exerts its anticancer effects by inhibiting the activity of CDKs, specifically CDK1 and CDK2. CDKs are enzymes that regulate cell division and are often overexpressed in cancer cells. By inhibiting CDK activity, 5-(2-chloro-4-nitrophenyl)-N-(1-cyanocyclobutyl)-N-methylfuran-2-carboxamide prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
5-(2-chloro-4-nitrophenyl)-N-(1-cyanocyclobutyl)-N-methylfuran-2-carboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. Studies have also shown that 5-(2-chloro-4-nitrophenyl)-N-(1-cyanocyclobutyl)-N-methylfuran-2-carboxamide has anti-inflammatory and anti-angiogenic effects, which may contribute to its anticancer activity.
实验室实验的优点和局限性
One advantage of 5-(2-chloro-4-nitrophenyl)-N-(1-cyanocyclobutyl)-N-methylfuran-2-carboxamide is its specificity towards CDK1 and CDK2, which are often overexpressed in cancer cells. However, 5-(2-chloro-4-nitrophenyl)-N-(1-cyanocyclobutyl)-N-methylfuran-2-carboxamide may have limitations in terms of its bioavailability and pharmacokinetics, which may affect its efficacy in vivo.
未来方向
Future research on 5-(2-chloro-4-nitrophenyl)-N-(1-cyanocyclobutyl)-N-methylfuran-2-carboxamide may focus on improving its pharmacokinetic properties and exploring its potential as a combination therapy with other anticancer agents. Additionally, further studies may investigate the potential of 5-(2-chloro-4-nitrophenyl)-N-(1-cyanocyclobutyl)-N-methylfuran-2-carboxamide in other diseases, such as neurodegenerative disorders and viral infections.
合成方法
The synthesis of 5-(2-chloro-4-nitrophenyl)-N-(1-cyanocyclobutyl)-N-methylfuran-2-carboxamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 2-chloro-4-nitrophenylacetic acid, which is then converted to 2-chloro-4-nitrophenylacetyl chloride. This intermediate product is then reacted with N-methylfuran-2-carboxamide and 1-cyanocyclobutane in the presence of a base to yield 5-(2-chloro-4-nitrophenyl)-N-(1-cyanocyclobutyl)-N-methylfuran-2-carboxamide.
科学研究应用
5-(2-chloro-4-nitrophenyl)-N-(1-cyanocyclobutyl)-N-methylfuran-2-carboxamide has been extensively studied for its potential as an anticancer agent. Studies have shown that 5-(2-chloro-4-nitrophenyl)-N-(1-cyanocyclobutyl)-N-methylfuran-2-carboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-(2-chloro-4-nitrophenyl)-N-(1-cyanocyclobutyl)-N-methylfuran-2-carboxamide has also been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell division.
属性
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-N-(1-cyanocyclobutyl)-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c1-20(17(10-19)7-2-8-17)16(22)15-6-5-14(25-15)12-4-3-11(21(23)24)9-13(12)18/h3-6,9H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEVCLLYKNBMBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Propylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2595912.png)
methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide](/img/structure/B2595913.png)
![N-(3-chlorophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2595914.png)
amine](/img/structure/B2595915.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2595917.png)


![N-([3,3'-bipyridin]-5-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide](/img/structure/B2595923.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2595927.png)

![methyl 1-(2-ethoxy-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2595930.png)